molecular formula C11H9F3N4O B12084066 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine

2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine

Katalognummer: B12084066
Molekulargewicht: 270.21 g/mol
InChI-Schlüssel: YZXUQGNXUTTYGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is an organic compound that features a pyrazine ring substituted with a hydrazinyl group and a trifluoromethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable pyrazine derivative. One common method involves the use of 2-chloro-3-(4-(trifluoromethoxy)phenyl)pyrazine as a starting material, which undergoes nucleophilic substitution with hydrazine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones or amines .

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the pyrazine ring.

    2-Hydrazinyl-3-(trifluoromethyl)pyrazine: Similar to the target compound but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is unique due to the presence of both the hydrazinyl group and the trifluoromethoxyphenyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H9F3N4O

Molekulargewicht

270.21 g/mol

IUPAC-Name

[3-[4-(trifluoromethoxy)phenyl]pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18)

InChI-Schlüssel

YZXUQGNXUTTYGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=CN=C2NN)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.